1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide
Description
Properties
IUPAC Name |
8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]dec-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c9-7-1-4-12-8(7)2-5-13(10,11)6-3-8/h1,4H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPQPHKMCSXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12C(=O)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spiro ring system: This step involves the cyclization of a precursor molecule containing both oxygen and sulfur atoms.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the spiro ring system, potentially leading to the formation of different spirocyclic derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the spiro ring are replaced with other groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex spirocyclic molecules, which are of interest in organic synthesis and materials science.
Medicine: The compound is being investigated for its potential therapeutic properties, including antitumor activity.
Industry: In the industrial sector, the compound may be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which 1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide exerts its effects involves interactions with molecular targets and pathways within biological systems. For example, its antitumor activity may be attributed to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound can induce apoptosis in cancer cells through oxidative stress and disruption of cellular homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide and related spirocyclic compounds:
Key Comparative Insights
Structural Variations: Heteroatom Composition: The presence of oxygen (oxa) and sulfur (thia) in this compound distinguishes it from analogs like 1-Thia-4,8-diazaspiro[4.5]decan-3-one (which contains nitrogen) and 8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one (which lacks sulfur). Substituents: Functional groups such as adamantyl (in 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) or benzyl (in CID 132342114) introduce steric and electronic effects that modulate bioavailability and target interactions.
Biological Activity: The adamantyl-substituted analog exhibits 82.82% inhibition of 11β-HSD1, comparable to carbenoxolone, a known inhibitor . This suggests that bulky substituents enhance enzyme binding. Sulfone-containing derivatives (e.g., 8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide) are often prioritized for their metabolic stability but may face challenges in solubility .
Benzyl-substituted derivatives (e.g., CID 132342114) show higher molecular weights and predicted collision cross-sections (156.6–169.4 Ų for [M+H]+), indicating greater three-dimensional bulk .
Research Implications
The structural diversity of spirocyclic compounds underscores their versatility in drug design. For example:
- Metabolic Disease Targets: Sulfone-containing spirocycles like this compound may optimize 11β-HSD inhibition with reduced off-target effects compared to carbenoxolone .
- Synthetic Accessibility : Derivatives such as 8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide (CAS 1477740-44-5) are commercially available as building blocks, enabling rapid analog synthesis .
Biological Activity
1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antitumor and receptor modulation activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with the appropriate spirocyclic precursors.
- Catalysts : Various catalysts such as copper salts have been employed to facilitate cyclization reactions, yielding the target compound with good efficiency.
A notable method includes the use of bis(acetoxy)iodobenzene as an oxidizing agent in the presence of copper(I) perchlorate to achieve high yields of the desired product .
Antitumor Activity
Research has indicated that derivatives of 1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one exhibit significant antitumor properties. For instance:
- Cell Line Studies : Compounds derived from this scaffold have shown potent activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells.
- IC50 Values : Specific derivatives demonstrated IC50 values as low as 0.08 μM against MDA-MB-231 cells, indicating strong cytotoxic effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | MDA-MB-231 | 0.08 |
| 12c | HeLa | <0.20 |
Receptor Modulation
Additionally, studies have explored the potential of this compound as a selective agonist for serotonin receptors:
- 5-HT1A Agonism : Some derivatives have been reported to act as potent agonists at the 5-HT1A receptor, which is implicated in various neuropsychiatric disorders .
The biological activity of 1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one is believed to be mediated through several mechanisms:
- Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Receptor Interaction : By modulating serotonin receptors, these compounds can influence neurotransmitter systems involved in mood regulation and anxiety.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antitumor Effects : In a comparative study, compounds based on this scaffold were found to outperform traditional chemotherapeutics in terms of potency and selectivity against specific cancer types.
Q & A
Q. How to correlate crystallographic data with spectroscopic results to resolve stereochemical ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
